molecular formula C18H18FN3O2 B12100551 (Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 1467015-10-6

(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

Cat. No.: B12100551
CAS No.: 1467015-10-6
M. Wt: 327.4 g/mol
InChI Key: FHGMXKZDLGZRQX-JYRVWZFOSA-N
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Description

(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that combines a pyrrole ring with an indolinone moiety, making it a valuable candidate for various biochemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide typically involves the condensation of 5-fluoro-2-oxindole with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. The reaction is carried out in the presence of a base such as pyrrolidine in ethanol at elevated temperatures (around 78°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting specific molecular targets. For instance, it has been identified as a potent inhibitor of the FLT3-ITD mutant, which is implicated in acute myeloid leukemia. The compound selectively inhibits the proliferation of FLT3-ITD-positive cells by interfering with FLT3-mediated signaling pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(2-(Diethylamino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
  • (Z)-3-((3,5-Dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one
  • (Z)-5-Chloro-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene)indolin-2-one

Uniqueness

(Z)-N-Ethyl-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide stands out due to its specific structural features and potent inhibitory activity against the FLT3-ITD mutant. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

CAS No.

1467015-10-6

Molecular Formula

C18H18FN3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-ethyl-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C18H18FN3O2/c1-4-20-18(24)16-9(2)15(21-10(16)3)8-13-12-7-11(19)5-6-14(12)22-17(13)23/h5-8,21H,4H2,1-3H3,(H,20,24)(H,22,23)/b13-8-

InChI Key

FHGMXKZDLGZRQX-JYRVWZFOSA-N

Isomeric SMILES

CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C

Canonical SMILES

CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Origin of Product

United States

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